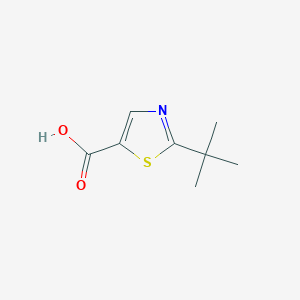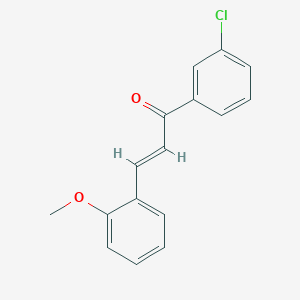
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Overview
Description
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, also known as Clomifene or Clomid, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s and has since been used to study various aspects of reproductive biology, including ovulation induction, fertility treatment, and hormone regulation.
Mechanism of Action
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a SERM, which means it can act as an agonist or antagonist depending on the tissue it is binding to. In the hypothalamus, (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one acts as an antagonist, blocking the negative feedback effects of estrogen on the production of FSH and LH. This leads to increased levels of these hormones, which stimulates ovulation. In other tissues, (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can act as an agonist or antagonist, depending on the level of endogenous estrogen present.
Biochemical and Physiological Effects:
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has a number of biochemical and physiological effects on the reproductive system. It increases the production of FSH and LH, which stimulates the development of ovarian follicles and ovulation. It also increases the production of estrogen in the ovaries, which helps to prepare the uterus for implantation. In addition, (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can have an anti-estrogenic effect on the endometrium, which can help to prevent endometrial hyperplasia and cancer.
Advantages and Limitations for Lab Experiments
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It is also well-studied and has a known mechanism of action, which makes it a reliable tool for investigating the effects of estrogen on the reproductive system. However, there are also some limitations to its use. (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can have off-target effects on other estrogen receptors, which can complicate the interpretation of results. In addition, there is some variability in response to (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one among different individuals, which can make it difficult to generalize findings.
Future Directions
There are several potential future directions for research on (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one. One area of interest is the development of new SERMs with improved selectivity and potency. Another area is the investigation of the long-term effects of (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one use on fertility and reproductive health. Finally, there is also interest in exploring the use of (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one in combination with other drugs for fertility treatment, such as gonadotropins or aromatase inhibitors.
Scientific Research Applications
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is commonly used in scientific research to study the effects of estrogen on the reproductive system. It is particularly useful for investigating the mechanisms of ovulation induction and fertility treatment. (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one works by binding to estrogen receptors in the hypothalamus, which leads to increased production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This, in turn, stimulates the development of ovarian follicles and ovulation.
properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXMAMXCRDQVBC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)

![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)








